Increased Lipophilicity vs. 1-Carboxylate Isomer for Enhanced Membrane Permeability
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate exhibits a higher predicted lipophilicity (XLogP3 = 2.8) compared to its 1-carboxylate regioisomer, Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (XLogP3 = 2.7) [1][2]. This difference, while modest, indicates a marginally greater propensity for passive diffusion across biological membranes, a critical parameter in early-stage drug discovery for optimizing oral bioavailability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: 2.7 |
| Quantified Difference | +0.1 logP units |
| Conditions | Computed using XLogP3 algorithm |
Why This Matters
Even a small increase in logP can significantly impact a compound's permeability profile, making the 2-carboxylate isomer a preferred choice when optimizing for cellular uptake in cell-based assays.
- [1] BaseChem. (n.d.). 2-Naphthalenecarboxylicacid,5,6,7,8-tetrahydro-4-hydroxy-,methylester - Computed Properties. Retrieved from https://basechem.org/chemical/89228-42-2 View Source
- [2] PubChem. (2025). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate - Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1_2_3_4-tetrahydronaphthalene-1-carboxylate View Source
